molecular formula C8H12N2S2 B2505887 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine CAS No. 134991-79-0

6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

Cat. No. B2505887
CAS RN: 134991-79-0
M. Wt: 200.32
InChI Key: IQVWDAKMASGPBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-step reactions, including oxidation, nitration, reduction, and nucleophilic substitution reactions . For instance, the synthesis of 2,6-bis(3-methyl-1H-pyrazol-1-yl)-4-aminopyridine was achieved through such a sequence of reactions, starting from 2,6-dibromopyridine . Similarly, novel bis(pyridine-2(1H)-thiones) and their bis(2-methylsulfanylpyridines) were synthesized using different hydrazines and active methylene containing compounds . These methods could potentially be adapted for the synthesis of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine."

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography, IR, NMR, and GC-MS . For example, the crystal structure of bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)-methane was determined, revealing details about the angles and torsion between the pyridine rings and the substituents . These techniques would be essential in analyzing the molecular structure of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine."

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly depending on the substituents present on the ring. For instance, the presence of electron-donor substituents has been found necessary for antileukemic activity in sulfonanilide ring-substituted variants of acridine derivatives . The chemical reactions and interactions of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" would likely be influenced by the electron-donating methyl and methylsulfanyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents. For example, the observed dimorphism of a sulfapyridine derivative was solvent-dependent, with different forms obtained from ethanol and methanol . The physical and chemical properties of "6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine" would need to be determined experimentally, considering factors such as solvent effects and molecular conformation.

Scientific Research Applications

Ligand and Coordination Chemistry

The compound 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine and its derivatives are instrumental in ligand and coordination chemistry. Research demonstrates the potential of such compounds in forming complex structures with metals like copper. For example, one study delves into the redox-active ligands in copper(I) coordination chemistry, emphasizing thione and oligosulfide-bridged 6-methyl-2,2′-bipyridines. The ligands exhibited distinctive binding properties and structural formations when interacting with copper(I), showcasing their potential in creating complex metal-ligand assemblies with unique chemical properties (Constable et al., 2010). Another study highlighted the tunable coordination environments through the redox chemistry of similar ligands, shedding light on their flexible and adaptable nature in forming various structural configurations (Constable et al., 2010).

Synthesis and Characterization of Novel Compounds

The versatility of 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine is further evident in its use as a precursor or building block in synthesizing novel compounds. Research has been conducted on synthesizing and characterizing novel bis(pyridine-2(1H)-thiones) and their bis(2-methylsulfanylpyridines), incorporating specific moieties to yield target molecules with distinct properties (Sanad et al., 2019).

Crystal Structure and Molecular Geometry Analysis

The detailed analysis of crystal structures and molecular geometry is a significant application of this compound and its derivatives. Studies have been conducted to determine the crystal structure and molecular configurations of compounds like bis(2-N,N-dimethylamino-6-methylpyridine-5-yl)-methane, providing insights into the spatial arrangements and bonding characteristics of these molecules (Brunner et al., 2003).

Luminescence and Electrochemical Properties

The electrochemical and luminescence properties of complexes formed by 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine and its derivatives are of considerable interest. Research on trinuclear Ru(II) complexes with bridging ligands composed of various fragments, including 2,2′-bipyridine, revealed valuable information about their photophysical and electrochemical characteristics (Cheng et al., 2014).

properties

IUPAC Name

6-methyl-2,4-bis(methylsulfanyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S2/c1-5-4-6(11-2)7(9)8(10-5)12-3/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVWDAKMASGPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

Synthesis routes and methods I

Procedure details

A mixture of 18.9 g (0.082 mol) 3-nitro-2,4-bis(methylthio)-6-methylpyridine and 18.9 g Raney nickel in 600 ml. 1,4-dioxane and 300 ml methanol was shaken with hydrogen (15 psi) in a Parr hydrogenation apparatus for 3.5 hours. The catalyst was filtered and the filtrate was concentrated to dryness in vacuo. The solid residue was chromatographed on silica gel (650 g), eluting with 9:1 hexane/ethyl acetate to yield 14.0 g. (85% yield) of the title compound as an off white solid.
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85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With reference to Example 238 described in Japanese Patent Publication (kokoku) No. 25974/1996, 2,4-bis(methylthio)-3-nitro-6-methylpyridine was obtained, and the thus-obtained nitro compound was dissolved in a mixture of methanol and dioxane, followed by reduction in the presence of Raney nickel in a hydrogen atmosphere. Subsequently, N,N-dimethylaniline (0.85 g, 7 mmol) was added to a suspension of the obtained crude 3-amino-2,4-bis(methylthio)-6-methylpyridine (1.0 g, 5 mmol) in chloroform (15 mL). Under cooling with ice, a solution of bromoacetyl chloride (1.21 g, 6 mmol) in chloroform (3 mL) was added dropwise thereto, and the resultant mixture was stirred at room temperature for 2 hours. Subsequently, TLC was performed to confirm that starting materials had been completely consumed. Thereafter, water (65 mL) was added to the reaction mixture, and the resultant mixture was stirred overnight. The crystals that precipitated were collected through filtration, followed by recrystallization from ethanol and drying through air blow, to thereby yield primary crystals of N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide (818 mg, yield: 50.9%, HPLC: 97.2%).
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